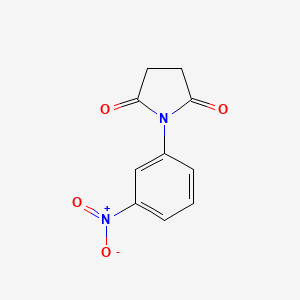

1-(3-Nitrophenyl)pyrrolidine-2,5-dione

Description

BenchChem offers high-quality 1-(3-Nitrophenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitrophenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYFJTUOESMJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357955 | |

| Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31036-66-5 | |

| Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Analgesic Activity

An extensive literature search did not yield any specific research on the analgesic properties of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione or its derivatives. While related compounds have been explored for antinociceptive effects, specific data for the title compound is not available. nih.govmdpi.com

Anti-inflammatory Activity

There is a lack of specific studies in the reviewed scientific literature concerning the anti-inflammatory activity of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione and its derivatives.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and the energetics of chemical reactions.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on N-aryl imides and related nitro-aromatic compounds provide a framework for understanding the properties of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione.

DFT calculations are used to optimize the molecular geometry, determining key bond lengths, bond angles, and dihedral angles. For the ground state of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, these calculations would reveal the planarity of the pyrrolidine-2,5-dione ring and the orientation of the 3-nitrophenyl substituent relative to the imide ring.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reaction energetics, such as the energy barriers for conformational changes or participation in chemical reactions, can also be modeled using DFT. For instance, the rotational barrier of the N-C bond connecting the phenyl ring to the pyrrolidine (B122466) ring can be calculated to understand the flexibility of the molecule.

Table 1: Representative DFT-Calculated Properties for a Structurally Related Compound (N-phenylpyrrolidine-2,5-dione)

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

| Note: These are typical values for the unsubstituted N-phenyl analog and are provided for illustrative purposes. The presence of a nitro group in 1-(3-Nitrophenyl)pyrrolidine-2,5-dione would significantly alter these values. |

Molecular Modeling and Conformational Analysis

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. The conformational landscape of the pyrrolidine-2,5-dione core in 1-(3-Nitrophenyl)pyrrolidine-2,5-dione can be explored using molecular modeling techniques. These methods, ranging from molecular mechanics to higher-level quantum calculations, can identify the most stable conformations (energy minima) and the transition states for interconversion between them.

The primary conformations of a five-membered ring are typically described as "envelope" (or "sofa") and "twist" (or "half-chair") forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. For the pyrrolidine-2,5-dione ring, the presence of the sp²-hybridized carbonyl carbons and the nitrogen atom influences the degree and type of puckering. The substitution of the 3-nitrophenyl group on the nitrogen atom will also affect the conformational preference.

The interconversion between the various puckered conformations of a five-membered ring can be described by a concept known as pseudorotation. This is a continuous, low-energy motion where the pucker appears to rotate around the ring. The pseudorotation pathway connects the various envelope and twist conformations.

A pseudorotation analysis for the pyrrolidine-2,5-dione core would involve calculating the energy of the molecule as a function of the puckering amplitude and the pseudorotation phase angle. This analysis provides a detailed map of the low-energy conformational space, revealing the most stable puckered forms and the energy barriers between them. Such studies are crucial for understanding the dynamic nature of the ring system, which can be important for its interaction with biological targets.

In Silico Prediction of Molecular Interactions and Biological Potential

In silico methods are powerful tools for predicting how a molecule might interact with biological systems, thereby guiding the design of new therapeutic agents. These techniques include molecular docking and quantitative structure-activity relationship (QSAR) studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This allows for the prediction of binding affinity and the analysis of the intermolecular interactions that stabilize the complex.

Based on the known biological activities of related pyrrolidine-2,5-dione (succinimide) derivatives, which include anticonvulsant properties, a likely biological target for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione is the voltage-gated sodium channel (VGSC). nih.govresearchgate.netmums.ac.ir These channels are crucial for the generation and propagation of action potentials in neurons, and their blockade is a common mechanism for anticonvulsant drugs. nih.gov

Docking studies of N-phenyl succinimide (B58015) and phthalimide (B116566) derivatives with models of the open pore of the NaV1.2 channel have revealed key interactions. nih.gov These studies suggest that the N-aryl group inserts into the inner pore of the channel. The aromatic ring can form π-π stacking or hydrophobic interactions with aromatic residues in the S6 helices of the channel domains, such as phenylalanine and tyrosine. The carbonyl groups of the succinimide ring are often involved in hydrogen bonding with polar residues within the pore.

For 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, it is hypothesized that the 3-nitrophenyl ring would orient itself within the hydrophobic pocket of the channel pore. The nitro group, being a strong hydrogen bond acceptor, could form specific hydrogen bonds with donor residues in the channel, potentially enhancing binding affinity. The pyrrolidine-2,5-dione core would likely engage in additional hydrogen bonding and van der Waals interactions.

Table 2: Predicted Interactions from Molecular Docking of a Generic N-Aryl Succinimide with a Voltage-Gated Sodium Channel Model

| Interacting Residue (Example) | Type of Interaction | Moiety of Ligand Involved |

| Phenylalanine (Phe) | π-π Stacking / Hydrophobic | Phenyl Ring |

| Tyrosine (Tyr) | π-π Stacking / Hydrogen Bond | Phenyl Ring / Carbonyl Oxygen |

| Threonine (Thr) | Hydrogen Bond | Carbonyl Oxygen |

| Asparagine (Asn) | Hydrogen Bond | Carbonyl Oxygen / Imide N-H (if unsubstituted) |

| This table represents a hypothetical binding mode based on docking studies of analogous compounds. nih.govresearchgate.net |

Other potential targets for N-aryl pyrrolidine-2,5-diones could include GABA-A receptors or various enzymes, and docking studies against these targets could also be performed to explore the polypharmacology of the compound. nih.govdergipark.org.tr

Computational Ligand Efficiency and Drug-Likeness Assessment

In the contemporary drug discovery process, computational methods are indispensable for the early-stage evaluation of potential therapeutic agents. These in silico assessments predict the "drug-likeness" of a compound, which helps to prioritize candidates with a higher probability of success in later clinical phases. This evaluation is primarily based on a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic profile. Key metrics in this assessment include adherence to established guidelines like Lipinski's Rule of Five and the calculation of ligand efficiency.

For the compound 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, a computational analysis of its structural and physicochemical properties has been performed to determine its potential as a drug candidate. The core of this assessment revolves around its molecular weight, lipophilicity (expressed as LogP), and its capacity for forming hydrogen bonds.

The computed physicochemical properties for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione are summarized in the table below. These parameters form the basis for its drug-likeness evaluation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.02 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) | 80.52 Ų |

Drug-Likeness Assessment and Lipinski's Rule of Five

One of the most widely recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five. It states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons.

LogP not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An analysis of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione against these criteria reveals a high degree of compliance, indicating favorable drug-like characteristics. The compound's molecular weight of 220.18 g/mol is well under the 500 Da limit. Its calculated LogP of 1.02 suggests balanced solubility and permeability, comfortably within the maximum threshold of 5. Furthermore, with 0 hydrogen bond donors and 4 hydrogen bond acceptors, it fully adheres to the hydrogen bonding criteria.

The compliance of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione with Lipinski's Rule of Five is detailed in the following table.

| Lipinski's Rule Parameter | Compound Value | Rule Threshold | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 220.18 | < 500 | Yes |

| Lipophilicity (LogP) | 1.02 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |

| Total Violations | 0 |

Ligand Efficiency

Beyond general drug-likeness, Ligand Efficiency (LE) is a crucial metric used during the lead optimization phase of drug discovery. It assesses the binding energy of a molecule to its biological target relative to its size, typically measured by the number of non-hydrogen (heavy) atoms. The metric helps identify small, efficient fragments that can be developed into more potent leads without becoming excessively large or lipophilic, which could negatively impact their pharmacokinetic properties.

LE is calculated as the binding affinity (e.g., pIC₅₀ or pKᵢ) divided by the heavy atom count (HAC). While a specific LE value for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione cannot be determined without experimental binding data for a particular biological target, its favorable physicochemical profile is noteworthy. With a low molecular weight and a small number of heavy atoms (16), the compound possesses a desirable structural foundation. This suggests that if it demonstrates even moderate binding affinity to a target, it would likely exhibit a high ligand efficiency, making it an excellent starting point for further chemical optimization. The pyrrolidine-2,5-dione core is a well-established scaffold in medicinal chemistry, known for its ability to be readily functionalized to enhance target-specific interactions. chemscene.comunipa.it

Reaction Mechanisms and Kinetic Studies

Elucidation of Proposed Reaction Pathways for the Synthesis of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione

The principal synthetic route to 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, also known as N-(3-nitrophenyl)succinimide, involves the condensation of succinic anhydride (B1165640) with 3-nitroaniline (B104315). This transformation is generally accomplished through a two-step mechanism involving amidation followed by a cyclodehydration. researchgate.netmdpi.com

The proposed reaction pathway is as follows:

Nucleophilic Acyl Substitution (Amidation): The synthesis initiates with the nucleophilic attack of the amino group of 3-nitroaniline on one of the electrophilic carbonyl carbons of succinic anhydride. This attack proceeds through a tetrahedral intermediate, leading to the opening of the anhydride ring. Subsequent proton transfer results in the formation of the stable intermediate, N-(3-nitrophenyl)succinamic acid. This step is typically fast and can often be performed at moderate temperatures. mdpi.com

Intramolecular Cyclodehydration: The second step involves the cyclization of the succinamic acid intermediate to form the final imide product. This process is an intramolecular nucleophilic acyl substitution, which requires the removal of a molecule of water. The reaction is commonly facilitated by heating the intermediate, often in the presence of a dehydrating agent such as acetic anhydride or by using high-boiling point solvents to drive off the water formed. researchgate.net The carboxylic acid moiety is activated, and the amide nitrogen acts as the intramolecular nucleophile, attacking the activated carbonyl carbon to form another tetrahedral intermediate. The collapse of this intermediate and elimination of water yields the thermodynamically stable five-membered pyrrolidine-2,5-dione ring.

Mechanistic Insights into Derivatization and Functionalization Reactions

The chemical structure of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione offers several sites for derivatization, including the electrophilic carbonyl carbons of the succinimide (B58015) ring, the activated aromatic ring, and the acidic α-protons adjacent to the carbonyl groups.

Nucleophilic substitution reactions can occur at two primary sites within the molecule: the succinimide ring and the nitrophenyl moiety.

Attack on the Succinimide Ring: The carbonyl carbons of the imide functional group are electrophilic and susceptible to attack by nucleophiles. This reaction typically results in the opening of the succinimide ring. A key example is the reaction with hydroxylamine (B1172632), which proceeds via nucleophilic acyl substitution. mdpi.com The hydroxylamine nitrogen attacks a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes ring-opening to yield N-hydroxybutaneamide derivatives. The feasibility of this ring-opening is contingent on the relative basicity of the incoming nucleophile and the potential leaving group (the N-aryl amine fragment). mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group. masterorganicchemistry.com According to the established principles of SNAr, nucleophilic attack is favored at the positions ortho and para to the nitro group. masterorganicchemistry.comhud.ac.uk The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. hud.ac.uk In a subsequent, typically faster step, a leaving group is eliminated from the ring, restoring aromaticity. While the succinimide group itself is not a conventional leaving group, other substituents on the ring (e.g., halogens) would be susceptible to displacement. The rate of these reactions is significantly enhanced by the presence of the nitro group, which stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

The methylene (B1212753) protons at the C3 and C4 positions of the pyrrolidine-2,5-dione ring are acidic due to their position between two carbonyl groups. This acidity allows for the formation of an enolate anion in the presence of a suitable base. This enolate can then serve as a nucleophile in various condensation reactions, such as the Knoevenagel or aldol-type condensations. researchgate.net

The general mechanism for a base-catalyzed condensation with an aldehyde (e.g., benzaldehyde) involves:

Enolate Formation: A base abstracts an α-proton from the C3 position of the succinimide ring, creating a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding an aldol-type addition product (a 3-(hydroxy(phenyl)methyl)-substituted pyrrolidine-2,5-dione).

Dehydration (optional): Under more forcing conditions (e.g., heat or acid/base catalysis), the aldol (B89426) adduct can undergo dehydration to form a thermodynamically stable α,β-unsaturated product, such as (E)-3-benzylidene-1-(3-nitrophenyl)pyrrolidine-2,5-dione. jocpr.com

While the title compound is a pyrrolidine-2,5-dione, closely related derivatives, specifically 4-acyl-pyrrolidine-2,3-diones, can be converted into Schiff base-containing derivatives that undergo reversible transimination. For instance, a derivative of 1-(3-nitrophenyl)pyrrolidine-2,3-dione containing a C4-(1-aminoethylidene) substituent can react with another amine, such as methylamine, in a transimination process. nih.gov

The mechanism for this reversible reaction is driven by the relative basicity of the amines involved: nih.gov

The starting material exists as a Schiff base (imine) formed from a precursor amine (e.g., 4-methoxybenzylamine).

A more basic incoming amine (e.g., methylamine) acts as a nucleophile, attacking the carbon atom of the C=N imine linkage. This is often more favorable than attack at the carbonyl carbons. nih.gov

A tetrahedral intermediate is formed.

Intramolecular proton transfer occurs from the incoming nitrogen to the nitrogen of the original imine.

The bond to the original, less basic amine is broken, eliminating it and forming the new, more stable imine product.

The equilibrium of this reaction is shifted towards the products, driven by the formation of the weaker base as the leaving group. nih.gov

Kinetic Analysis of Synthesis and Transformation Processes

Specific experimental kinetic data for the synthesis and transformations of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione are not extensively documented in the literature. However, the reaction kinetics can be inferred from the proposed mechanisms and by analogy to similar, well-studied reaction classes.

Kinetics of Synthesis: The synthesis of N-aryl succinimides from succinic anhydride and anilines is a bimolecular process. Therefore, the reaction is expected to follow second-order kinetics. The rate law can be expressed as: Rate = k [Succinic Anhydride] [3-Nitroaniline] The apparent rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the presence of any catalysts. The reaction order with respect to each reactant is expected to be 1.

The determination of these kinetic parameters would experimentally involve monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy or HPLC, and then fitting the data to the appropriate integrated rate laws.

Interactive Data Table: Expected Kinetic Profiles

| Reaction Type | Proposed Rate Law | Expected Order (Substrate) | Expected Order (Reagent/Nucleophile) | Overall Order |

| Synthesis (Cyclocondensation) | Rate = k[Substrate][Amine] | 1 | 1 | 2 |

| SNAr (General) | Rate = k[Substrate][Nuc] | 1 | 1 | 2 |

| SNAr (with Amine Nucleophile) | Rate = k[Substrate][Amine]² | 1 | 2 | 3 |

| Condensation (Base-catalyzed) | Rate = k[Substrate][Base] | 1 | 1 | 2 |

Investigation of Activation Parameters

A comprehensive review of available scientific literature indicates that specific experimental or computational studies detailing the activation parameters for reactions involving 1-(3-Nitrophenyl)pyrrolidine-2,5-dione are not readily found. Research in this specific area appears to be limited or not publicly documented.

However, the investigation of activation parameters is a crucial aspect of understanding reaction mechanisms and kinetics in related chemical systems. For analogous compounds, such as other N-substituted succinimides and pyrrolidine (B122466) derivatives, these investigations are typically carried out through computational and experimental methods to determine the energetic profile of a reaction.

General Methodologies:

In the absence of specific data for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, the following methodologies are commonly employed to determine activation parameters for similar compounds:

Computational Studies: Density Functional Theory (DFT) is a primary tool for modeling reaction pathways and calculating activation energies. These studies can determine the Gibbs free energy of activation (ΔG‡), which is a key parameter in assessing the spontaneity and rate of a reaction. For instance, in the study of related 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational results were used to identify the most favorable reaction pathway by finding the lowest ΔG‡. beilstein-journals.orgnih.gov

Kinetic Studies: Experimental kinetics studies involve monitoring the rate of a reaction at different temperatures. The data obtained can be used to calculate the activation energy (Ea) from the Arrhenius equation. From this, other activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be derived. Such studies provide valuable insights into the transition state of a reaction.

Expected Research Findings:

Were such studies to be conducted on 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, researchers would aim to quantify the energy barriers for its reactions, such as nucleophilic substitution or ring-opening reactions. The data would likely be presented in tables summarizing the calculated or experimentally determined activation parameters.

Illustrative Data Table (Hypothetical):

The following is a hypothetical data table illustrating how activation parameters for a reaction of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione might be presented. Note: This data is for illustrative purposes only and is not based on experimental or computational results for the specified compound.

| Reaction | Method | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) at 298 K |

|---|---|---|---|---|

| Nucleophilic Attack at Carbonyl Carbon | DFT Calculation | 15.2 | -25.8 | 22.9 |

| Ring Opening | Experimental Kinetics | 20.5 | -10.3 | 23.6 |

Further research, both computational and experimental, is required to determine the specific activation parameters for reactions involving 1-(3-Nitrophenyl)pyrrolidine-2,5-dione and to fully elucidate its reaction mechanisms and kinetic profiles.

Note: Excludes Dosage, Administration, Safety, Adverse Effects, and Clinical Human Trial Data

Role of Pyrrolidine-2,5-dione Scaffolds in Biological Investigation

The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a prominent structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. nih.govnih.gov This five-membered nitrogen-containing heterocycle is a key component in a wide array of biologically active molecules, demonstrating its importance in drug discovery. nih.gov The interest in this scaffold is due to its ability to allow for three-dimensional exploration of pharmacophore space, contributing to the stereochemistry and non-planar structure of molecules, which can enhance binding to biological targets. nih.gov

The pyrrolidine-2,5-dione core is found in compounds investigated for a range of central nervous system (CNS) conditions, including epilepsy. nih.gov Structure-activity relationship (SAR) studies on various derivatives have shown that the biological activity, such as anticonvulsant effects, is heavily influenced by the substituents on the pyrrolidine-2,5-dione ring. nih.gov Beyond the CNS, this scaffold is also integral to the design of compounds with anti-inflammatory and analgesic properties. nih.gov The adaptability of the succinimide structure allows chemists to modify it to create libraries of compounds for screening against various diseases, making it a valuable starting point for developing new drugs. nih.gov

In Vitro and In Silico Assessment of Target Interaction Potential

While the broader class of N-aryl pyrrolidine-2,5-diones has been a subject of scientific inquiry, specific experimental data on the target interaction potential of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione is not detailed in the available scientific literature.

Cholinesterase Inhibitory Potential

Scientific literature details the investigation of various pyrrolidine (B122466) derivatives for their potential to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov However, specific studies detailing the cholinesterase inhibitory activity of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione are not present in the reviewed research.

There is no specific information available in the search results regarding the direct interactions, binding affinity, or inhibitory concentrations (such as IC50 values) of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione with acetylcholinesterase.

Anti-Inflammatory Modulatory Effects

The anti-inflammatory potential of compounds containing the pyrrolidine-2,5-dione scaffold has been a subject of research. nih.gov However, specific data on the anti-inflammatory effects of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, particularly concerning iNOS inhibition and cytokine modulation, is not available in the provided search results.

Overexpression of inducible nitric oxide synthase (iNOS) is linked to the pathophysiology of various inflammatory diseases. nih.gov Consequently, the inhibition of iNOS is a key strategy in developing anti-inflammatory drugs. nih.govmdpi.com While research has explored other pyrrolidine derivatives for iNOS inhibition, such as (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine which was found to suppress iNOS expression, there is no specific data available on the inhibitory activity of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione against iNOS. nih.gov

The modulation of cytokines is a crucial aspect of controlling inflammation. researchgate.net Despite the investigation of various heterocyclic compounds for their effects on cytokine production, the scientific literature lacks specific details on how 1-(3-Nitrophenyl)pyrrolidine-2,5-dione influences the production of pro- and anti-inflammatory cytokines.

Anticonvulsant Properties (as N-Mannich bases derived from pyrrolidine-2,5-dione)

The pyrrolidine-2,5-dione scaffold is a foundational structure for many anticonvulsant agents. Research has extensively focused on N-Mannich bases derived from this core structure to enhance lipophilicity, a crucial factor for crossing the blood-brain barrier. ijrpr.com These derivatives have shown promising activity in various preclinical models of epilepsy.

A study on new 1,3-substituted pyrrolidine-2,5-diones evaluated their anticonvulsant efficacy in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6Hz psychomotor seizure tests in mice. nih.gov One of the most promising compounds identified was N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, which was active in all three models with ED₅₀ values of 41.0 mg/kg (MES), 101.6 mg/kg (scPTZ), and 45.42 mg/kg (6Hz). nih.gov This compound's mechanism is believed to involve the blocking of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Further investigations into N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including those with chloro-substituents on the phenyl ring, have also demonstrated significant anticonvulsant activity, particularly in the MES test, which is a model for human tonic-clonic seizures. epa.gov For instance, 1-[(4-benzyl-1-piperidyl) methyl]-3-(2-chlorophenyl) pyrrolidine-2,5-dione showed an ED₅₀ value of 37.64 mg/kg in rats. epa.gov The presence of electron-withdrawing groups on the phenyl ring at position-3 has been noted as a favorable feature for potent anticonvulsant activity. mdpi.com This suggests that the 3-nitrophenyl substitution could be a viable strategy for developing new anticonvulsant candidates.

| Compound | Test Model | ED₅₀ (mg/kg) | Species | Reference |

|---|---|---|---|---|

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | MES | 41.0 | Mice | nih.gov |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | scPTZ | 101.6 | Mice | nih.gov |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | 6Hz | 45.42 | Mice | nih.gov |

| 1-[(4-benzyl-1-piperidyl) methyl]-3-(2-chlorophenyl) pyrrolidine-2,5-dione | MES | 37.64 | Rats | epa.gov |

Antimicrobial and Antifungal Activity

The pyrrolidine ring system is a component of many natural products with antimicrobial and antifungal properties. unipa.it Synthetic derivatives of pyrrolidine have also been investigated for their potential as anti-infective agents. nih.gov Studies on various pyrrolidine derivatives have shown activity against a range of pathogens. For example, certain 2,3-pyrrolidinedione derivatives have demonstrated significant antimicrobial activity against oral pathogens like Streptococcus mutans and Candida albicans. researchgate.net

In a study of piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives, compounds such as 2,6-dipyrrolidino-1,4-dibromobenzene and 2,4,6-tripyrrolidino chlorobenzene (B131634) inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov Similarly, other heterocyclic systems incorporating piperidin-4-one have shown notable antibacterial and antifungal effects. biomedpharmajournal.org These findings underscore the potential of the pyrrolidine scaffold as a basis for the development of new antimicrobial and antifungal agents.

| Compound Class | Microorganism | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| Pyrrolidine substituted halogenobenzenes | Gram-positive bacteria (e.g., S. aureus) | 32-512 | nih.gov |

| Gram-negative bacteria (e.g., E. coli) | 32-512 | nih.gov | |

| Pyrrolidine substituted halogenobenzenes | Fungi (e.g., C. albicans) | 32-512 | nih.gov |

| 2,3-pyrrolidinedione derivatives | Oral pathogens (e.g., S. mutans, C. albicans) | Significant activity | researchgate.net |

Antiproliferative and Antitumor Potential

The pyrrolidine scaffold is a key component in the design of novel anticancer agents. unipa.it Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antiproliferative activity. A study focusing on derivatives with a 3,4,5-trimethoxyphenyl moiety attached to the nitrogen of the pyrrolidone ring demonstrated significant anticancer potential. mdpi.comresearchgate.net Specifically, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure resulted in compounds that reduced the viability of human A549 lung epithelial cells to 28.0% and 29.6%, respectively. mdpi.comresearchgate.net This activity was notably higher than that of the established anticancer drug cytarabine. mdpi.com

The antiproliferative effects of these compounds are often dose- and time-dependent. mdpi.com The general findings suggest that the pyrrolidine-2,5-dione core can be chemically modified to produce potent agents for cancer therapy, highlighting the importance of further investigation into derivatives like 1-(3-nitrophenyl)pyrrolidine-2,5-dione.

HMG-CoA Reductase Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. nih.govnih.gov These inhibitors function by competitively binding to the active site of the enzyme, blocking the access of the natural substrate, HMG-CoA. nih.gov While the pyrrolidine ring is a versatile scaffold in medicinal chemistry, there is currently a lack of specific research in the provided results linking 1-(3-Nitrophenyl)pyrrolidine-2,5-dione or its close derivatives to the inhibition of HMG-CoA reductase. The established inhibitors, statins, possess a distinct HMG-like moiety that is crucial for their binding and inhibitory activity. researchgate.net

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. rsc.org Several studies have explored derivatives of pyrrolidine-2,5-dione as potential tyrosinase inhibitors. One study described a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds with potent inhibitory activity against mushroom tyrosinase. rsc.org The most active compound in this series demonstrated an IC₅₀ value of 2.23 ± 0.44 µM, which is significantly more potent than the well-known inhibitor kojic acid (IC₅₀ = 20.99 ± 1.80 µM). rsc.org Kinetic analysis revealed this compound to be a competitive inhibitor. rsc.org

Another class of compounds, benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs, which feature a β-phenyl-α,β-unsaturated carbonyl motif, also showed strong tyrosinase inhibition. researchgate.net These findings indicate that the pyrrolidine-2,5-dione scaffold, when appropriately substituted, can serve as a template for designing effective tyrosinase inhibitors.

| Compound/Class | IC₅₀ (µM) | Reference |

|---|---|---|

| Hydroxybenzylidenyl pyrrolidine-2,5-dione derivative (HMP) | 2.23 ± 0.44 | rsc.org |

| Kojic Acid (Reference) | 20.99 ± 1.80 | rsc.org |

Interactions with Biomacromolecules (e.g., DNA, BSA, mPGES-1, CDKs)

The interaction of small molecules with large biomacromolecules is fundamental to their pharmacological action.

Bovine Serum Albumin (BSA): Serum albumins are crucial transport proteins that can bind to a wide variety of drug molecules, affecting their pharmacokinetics. nih.gov The interaction between pyrrolidine derivatives and BSA has been studied using spectroscopic methods. For instance, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were found to quench the intrinsic fluorescence of BSA, indicating the formation of a complex. nih.govresearchgate.net The primary forces driving these interactions were identified as hydrogen bonding and van der Waals forces. nih.govresearchgate.net Studies on other heterocyclic compounds have also shown that they can bind to BSA, and the presence of substituents can increase the binding constant. nih.gov

mPGES-1: Microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E₂ (PGE₂). rsc.org Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. rsc.orgnih.gov While numerous inhibitors of mPGES-1 have been identified through computational and experimental screening, there is no specific information in the search results indicating that 1-(3-Nitrophenyl)pyrrolidine-2,5-dione acts as an inhibitor of this enzyme. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a major approach in cancer therapy. nih.gov Various CDK inhibitors, from pan-inhibitors like Flavopiridol to more selective agents, have been developed. nih.gov These inhibitors block cell cycle progression and induce apoptosis. nih.gov However, the current body of research does not provide evidence to suggest that 1-(3-Nitrophenyl)pyrrolidine-2,5-dione or its derivatives interact with or inhibit cyclin-dependent kinases.

Structure Activity Relationship Sar Studies of N Aryl Pyrrolidine 2,5 Diones

Influence of the Nitrophenyl Moiety on Molecular Interactions and Biological Potential

The presence and position of a nitro group on the N-phenyl ring are critical determinants of the biological activity of N-aryl pyrrolidine-2,5-diones. The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic character of the entire molecule.

In the case of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, the nitro group at the meta position influences the molecule's properties in several ways. Research on related compounds, such as 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, has suggested that the electron-withdrawing nature of the nitro group can enhance hydrogen bonding interactions with biological targets. This enhanced interaction potential could be a key factor in its biological activity.

The influence of substituents on the N-phenyl ring has been extensively studied in the context of anticonvulsant activity. For example, in a series of N-(p-sulfamoyl-phenyl)-succinimide derivatives, the addition of a sulfonamide group at the para-position was found to be highly consequential for their anticonvulsant effects. nih.gov Further substitution with halogens at the meta or ortho positions improved activity against electroshock-induced seizures. nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents on the phenyl ring.

| Compound/Derivative | Substitution on Phenyl Ring | Observed Biological Effect/Property |

| N-(p-sulfamoyl-phenyl)-succinimides | p-sulfonamide | Significant for anticonvulsant activity |

| N-(m/o-halo-p-sulfamoyl-phenyl)-succinimides | m- or o-halogen | Improved activity against electroshock seizures |

| Phenylmethylenehydantoins | -NO2 | Less active or inactive in anticonvulsant assays |

Impact of Substituents on the Pyrrolidine-2,5-dione Ring System on Biological Activity

Modifications to the pyrrolidine-2,5-dione ring itself play a significant role in modulating the biological activity of this class of compounds. Structure-activity relationship analyses have consistently shown that the anticonvulsant activity is strongly affected by substituents at the 3-position of the pyrrolidine-2,5-dione scaffold. nih.gov

For instance, in one study, 3-benzhydryl and 3-isopropyl derivatives demonstrated favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.gov In contrast, 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. nih.gov This indicates that the size and nature of the substituent at this position can determine the specific type of anticonvulsant activity.

Furthermore, the introduction of non-aromatic substituents, such as a sec-butyl group at position 3, has been shown to positively affect anticonvulsant activity. nih.gov The activity can be further enhanced by adding more aliphatic or aromatic groups to the succinimide (B58015) ring. nih.gov These findings underscore the importance of the steric and lipophilic character of the substituents on the heterocyclic ring for optimizing biological activity.

| Position of Substitution | Substituent | Impact on Biological Activity (Anticonvulsant) |

| 3-position | Benzhydryl, Isopropyl | Favorable protection in scPTZ test |

| 3-position | Methyl, Unsubstituted | More active in MES test |

| 3-position | sec-Butyl (non-aromatic) | Positive effect on activity |

Stereochemical Considerations in Functional Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its interaction with chiral biological targets such as enzymes and receptors. The pyrrolidine (B122466) ring, being a five-membered non-planar ring, can adopt various conformations, and the spatial orientation of its substituents can lead to different biological profiles. nih.gov

The presence of stereogenic centers in derivatives of pyrrolidine-2,5-dione means that different stereoisomers can exhibit distinct biological activities. This is due to the specific binding modes required for interaction with enantioselective proteins. nih.gov For synthetic pyrrolidines, the stereochemistry at positions 3 and 4 is often correlated with the relative orientation of the substituents of the dipolarophile used in their synthesis, leading to either cis- or trans-substituted products. nih.gov

While specific stereochemical studies on 1-(3-Nitrophenyl)pyrrolidine-2,5-dione are not extensively documented in the reviewed literature, the general principles of stereopharmacology strongly suggest that if chiral centers were introduced into the molecule, the resulting enantiomers or diastereomers would likely display different potencies and efficacies. The precise fit of a molecule into the binding site of its target is often a key determinant of its functional activity, and even subtle changes in stereochemistry can lead to significant differences in biological response.

Potential Applications in Advanced Chemical Research

Role as Versatile Intermediates in the Synthesis of Complex Heterocycles

The pyrrolidine-2,5-dione ring system is a prevalent scaffold in organic synthesis, and 1-(3-Nitrophenyl)pyrrolidine-2,5-dione serves as a readily available starting material for constructing more elaborate molecular architectures. mdpi.combeilstein-archives.org Its utility as a synthetic intermediate stems from the reactivity of the succinimide (B58015) ring and the potential for modification of the nitrophenyl group.

One notable application is in N-heterocyclic carbene (NHC)-catalyzed reactions. For instance, 1-(3-Nitrophenyl)pyrrolidine-2,5-dione can be reacted with various aromatic aldehydes in the presence of an NHC catalyst in what is known as a Stetter reaction. This process allows for the formation of new carbon-carbon bonds at the carbon adjacent to one of the carbonyl groups of the succinimide ring, yielding valuable succinimide derivatives that contain 1,4-dicarbonyl scaffolds. acs.orgresearchgate.net An example of such a transformation is the synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione. acs.org This reaction demonstrates the compound's role in generating complex molecules with potential applications in materials science and medicinal chemistry. researchgate.net

| Reactant A | Reactant B | Catalyst | Product | Yield |

| 1-(3-Nitrophenyl)pyrrolidine-2,5-dione | 4-Chlorobenzaldehyde | N-Heterocyclic Carbene (NHC) | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | 63% |

Data sourced from ACS Omega. acs.org

Furthermore, the succinimide ring of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione can undergo ring-opening reactions, providing a pathway to different classes of compounds. A novel two-step approach for synthesizing hydroxamic acids utilizes N-substituted succinimides as precursors. mdpi.combeilstein-archives.org The process involves the reaction of the succinimide with hydroxylamine (B1172632), which opens the imide ring to form N-hydroxybutaneamide derivatives. mdpi.com Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their ability to inhibit metalloenzymes like histone deacetylases (HDACs). beilstein-archives.org This synthetic route highlights the versatility of the succinimide core in creating functionally diverse molecules. mdpi.com

Exploration as Scaffolds for Novel Chemical Entities in Drug Discovery Programs

The five-membered pyrrolidine (B122466) ring is a widely used scaffold by medicinal chemists for developing compounds to treat human diseases. nih.govnih.gov The pyrrolidine-2,5-dione substructure, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including anticonvulsant and anti-inflammatory agents. nih.govebi.ac.uk The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for efficient exploration of pharmacophore space, a key aspect in designing potent and selective drugs. researchgate.net

Derivatives of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione have been investigated for their therapeutic potential. The nitrophenyl moiety offers a site for chemical modification and influences the compound's electronic properties and binding interactions with biological targets. Research has shown that the presence of an electron-withdrawing group, such as the nitro group, on the N-phenyl ring of related pyrrolidine-2,3-dione (B1313883) derivatives can enhance inhibitory activity against biological targets like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory processes. researchgate.net

Specifically, a derivative named 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione demonstrated significant inhibitory activity against nitric oxide (NO) production, with an IC₅₀ value of 43.69 ± 5.26 µM, suggesting potent anti-inflammatory properties. researchgate.net This finding underscores the importance of the 1-(3-nitrophenyl)pyrrolidine (B187855) core as a scaffold for designing new anti-inflammatory agents. The development of N-substituted pyrrolidine-2,5-dione derivatives has become a strategy in the search for multitarget anti-inflammatory agents that can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). ebi.ac.ukresearchgate.net

| Compound | Target | Activity |

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Inducible Nitric Oxide Synthase (iNOS) | IC₅₀ = 43.69 ± 5.26 µM (inhibition of NO production) |

Data sourced from ResearchGate. researchgate.net

Theoretical Applications in Molecular Design and Mechanistic Understanding

In addition to its synthetic and medicinal applications, 1-(3-Nitrophenyl)pyrrolidine-2,5-dione and its derivatives are subjects of theoretical and computational studies aimed at understanding their structure-activity relationships (SAR) and reaction mechanisms. These theoretical approaches are crucial for rational drug design and for optimizing synthetic pathways.

Molecular docking simulations have been employed to elucidate the binding modes of pyrrolidine-dione derivatives with their biological targets. For example, the potent inhibitory activity of 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione against iNOS was explained through molecular docking analysis. researchgate.net The simulations revealed that the compound acts as a ligand for iNOS, forming hydrogen bonds with key amino acid residues such as Cys200 and Ser242, with additional stabilization from van der Waals interactions. researchgate.net Such studies provide invaluable insights into the molecular basis of a compound's activity and guide the design of new analogs with improved potency and selectivity. The selectivity of other pyrrolidine-2,5-dione derivatives against cyclooxygenase isoforms has also been supported by docking simulations. ebi.ac.uk

Computational methods, such as Density Functional Theory (DFT) calculations, are also used to investigate reaction mechanisms involving this class of compounds. nih.gov For instance, theoretical studies on the reactions of related pyrrolidinone derivatives have helped to propose reaction pathways and explain the observed product selectivity. nih.gov By calculating the energy profiles of different potential reaction pathways, researchers can determine the most favorable mechanism, distinguishing between kinetic and thermodynamic control. nih.gov This mechanistic understanding is vital for developing more efficient and selective synthetic methods for creating complex heterocyclic structures from the 1-(3-nitrophenyl)pyrrolidine-2,5-dione scaffold.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Greener Synthetic Pathways

The traditional synthesis of N-aryl succinimides often involves multi-step processes that may utilize harsh reagents, organic solvents, and catalysts, leading to by-products and environmental concerns. researchgate.netijcps.org Future research must prioritize the development of sustainable and environmentally benign synthetic routes for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione.

A significant challenge lies in adapting existing green methodologies to this specific compound. Promising approaches include catalyst-free reactions in hot water, which have proven effective for a variety of N-substituted succinimides. tandfonline.comfigshare.com These methods eliminate the need for both catalysts and organic solvents, representing a significant step towards a greener process. tandfonline.com One-pot syntheses, starting from succinic anhydride (B1165640) and 3-nitroaniline (B104315) using reagents like zinc and acetic acid, also offer a streamlined and more efficient alternative to traditional multi-step methods. ijcps.org The exploration of solid-phase synthesis strategies, potentially using recyclable dehydrating agents, could further enhance the sustainability of the production process. researchgate.net

Future research should focus on optimizing reaction conditions, such as temperature and reaction time, for these greener methods to maximize the yield and purity of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione. A comparative analysis of these emerging sustainable pathways against conventional methods is essential to quantify their environmental and economic benefits.

Table 1: Comparison of Synthetic Methodologies for N-Aryl Succinimides

| Method | Reagents/Conditions | Advantages | Challenges for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione |

| Conventional | Succinic anhydride, amine, dehydrating agents (e.g., acetic anhydride), catalysts (e.g., Lewis acids) researchgate.net | Established procedures | Use of harsh chemicals, potential for by-products, long reaction times researchgate.net |

| Hot Water Synthesis | Succinic acid, primary amine, 100 °C water tandfonline.com | Catalyst-free, solvent-free (uses water), simple, high yields for some derivatives tandfonline.comfigshare.com | Optimization of yield and purity for the specific nitro-substituted aryl amine. |

| One-Pot Synthesis | Succinic anhydride, aromatic amine, zinc powder, acetic acid ijcps.org | Reduced number of steps, high yield ijcps.org | Removal of metal catalysts, potential for side reactions with the nitro group. |

| Solid-Phase Synthesis | N-arylsuccinamic acids, silica-bound dehydrating agent researchgate.net | Recyclable reagents, simplified purification researchgate.net | Scalability and cost-effectiveness of the solid-phase support and reagent. |

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are becoming indispensable in modern chemistry for predicting molecular properties and interactions, thereby accelerating research and reducing experimental costs. nih.gov For 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, the integration of these methods is a critical future direction.

Predictive modeling can be employed to forecast the compound's physicochemical properties, biological activity, and potential toxicity. Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other nitro-compounds to predict properties like carcinogenicity, could be developed for a series of related succinimide (B58015) derivatives to identify key structural features influencing their biological effects. nih.gov Molecular docking simulations can provide insights into the binding modes of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione with various biological targets. For instance, docking studies on related pyrrolidine-2,3-dione (B1313883) derivatives have helped elucidate interactions with enzymes like inducible nitric oxide synthase (iNOS). researchgate.net Such in-silico studies can guide the design of more potent and selective analogs. nih.gov

Furthermore, Density Functional Theory (DFT) and other quantum mechanical calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule. researchgate.net These computational investigations can help interpret experimental data and predict the outcomes of potential chemical modifications. nih.gov A significant challenge is the development and validation of accurate computational models that can reliably predict the complex biological behavior of this specific molecule.

Comprehensive Mechanistic Elucidation of Biological Effects

While the pyrrolidine-2,5-dione scaffold is present in many biologically active compounds with activities ranging from anticonvulsant to anti-inflammatory, the specific biological effects of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione are not well-defined. mdpi.comnih.govebi.ac.uk A major unaddressed challenge is the comprehensive elucidation of its mechanism of action at the molecular level.

Research indicates that related compounds, specifically 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, exhibit inhibitory activity against nitric oxide (NO) production, suggesting potential as anti-inflammatory agents. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring appears to be important for this activity, possibly by enhancing hydrogen bonding with target enzymes like iNOS. researchgate.net Future studies should investigate whether 1-(3-Nitrophenyl)pyrrolidine-2,5-dione shares this activity and explore its effects on other inflammatory pathways and mediators, such as cyclooxygenases (COX-1/COX-2) and lipoxygenases. nih.gov

The key challenge is to move beyond preliminary screening and conduct detailed mechanistic studies. This involves identifying specific protein targets, characterizing the binding kinetics, and understanding the downstream cellular consequences of target engagement. Such studies are crucial for validating the therapeutic potential of this compound and for guiding future drug development efforts.

Exploration of Novel Derivatization Strategies for Enhanced Specificity

The 1-(3-Nitrophenyl)pyrrolidine-2,5-dione scaffold offers multiple sites for chemical modification, providing a platform for creating novel derivatives with potentially enhanced biological specificity and potency. A key area for future research is the systematic exploration of these derivatization strategies.

One approach involves the reaction of the succinimide ring itself. For instance, the imide ring can be opened by reagents like hydroxylamine (B1172632) to synthesize N-hydroxybutanamide derivatives, a class of compounds known as hydroxamic acids which have applications as enzyme inhibitors. mdpi.combeilstein-archives.org This opens a pathway to a new chemical space based on the 1-(3-nitrophenyl) core.

Another strategy focuses on modifying the nitrophenyl group. The nitro group can be reduced to an amine, which can then be further functionalized. Substituents could also be introduced onto the phenyl ring to modulate the electronic properties and steric profile of the molecule, which can significantly impact biological activity. nih.gov The development of a diverse library of derivatives is essential for establishing robust Structure-Activity Relationships (SAR) and for optimizing target binding and selectivity. nih.gov The challenge lies in developing versatile and efficient synthetic methods to access these novel analogs.

Table 2: Potential Derivatization Strategies

| Strategy | Reaction Site | Potential New Functionality | Desired Outcome |

| Imide Ring Opening | Pyrrolidine-2,5-dione ring | Hydroxamic acid mdpi.combeilstein-archives.org | Access to new classes of enzyme inhibitors. |

| Nitro Group Reduction | 3-Nitro group | Amino group | A versatile handle for further functionalization (e.g., amidation, sulfonylation). |

| Aromatic Substitution | Phenyl ring | Halogens, alkyl, alkoxy groups | Modulate lipophilicity, electronic properties, and steric interactions to improve target specificity. |

| Succinimide Core Modification | C3/C4 positions of the pyrrolidine (B122466) ring | Alkyl, aryl, or other functional groups nih.gov | Explore SAR and influence binding affinity and selectivity. nih.gov |

Advancements in High-Throughput Characterization Methodologies

To support the synthesis of new derivatives and the investigation of their biological effects, advancements in high-throughput characterization methodologies are crucial. The development and application of rapid and sensitive analytical techniques are necessary to accelerate the research pipeline for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione and its analogs.

Modern mass spectrometry techniques, such as Surface-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SALDI-TOF MS) and high-resolution Orbitrap systems, can facilitate the rapid characterization and identification of small molecules from complex mixtures. nih.govyoutube.com For biological studies, methods for the reliable detection and quantification of succinimide intermediates in proteins, such as low-pH peptide mapping and hydrophobic interaction chromatography (HIC), are well-established and could be adapted to study the interactions of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione with biological systems. nih.govresearchgate.net

The main challenge is to integrate these advanced analytical platforms into a high-throughput workflow. This would enable the rapid screening of synthetic reaction conditions, the purification of compound libraries, and the assessment of metabolic stability and target engagement. Such an approach would significantly accelerate the pace of discovery and development for this class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via aza-Michael addition using maleimide derivatives and nitro-substituted anilines. Evidence suggests that base catalysts like TMEDA or TMCDA enhance nucleophilic attack efficiency . For example, reacting 3-nitroaniline with maleic anhydride in the presence of TMEDA under reflux (60–80°C, 12–24 hours) yields the target compound. Solvent choice (e.g., THF vs. DMF) and stoichiometric ratios (amine:anhydride = 1:1.2) critically affect purity (>90% by HPLC) and yield (60–75%) .

Q. How can researchers confirm the structural integrity of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :

- NMR : and NMR to verify the pyrrolidine-dione core and nitroaryl substitution (e.g., aromatic protons at δ 7.5–8.5 ppm, carbonyl signals at δ 170–175 ppm) .

- X-ray crystallography : Resolve dihedral angles between the nitrophenyl and pyrrolidine rings (e.g., ~64.6° observed in analogous structures) to confirm steric and electronic interactions .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: 220.18 g/mol; observed: 220.20 ± 0.02 g/mol) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of nitro-group placement in aryl-pyrrolidine-dione derivatives?

- Methodological Answer : Regioselectivity is controlled by directed ortho-metalation (DoM) or Ullmann coupling . For 3-nitrophenyl derivatives, employ:

- Electrophilic aromatic substitution : Nitration of pre-formed 1-phenylpyrrolidine-2,5-dione using HNO/HSO at 0°C, favoring para-substitution unless steric hindrance redirects to meta .

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with nitroaryl boronic acids (e.g., 3-nitrophenylboronic acid) under Pd(PPh)/KCO conditions (dioxane/HO, 105°C) . Monitor regioselectivity via - HMBC NMR to detect coupling positions .

Q. How do crystallographic data inform the compound’s supramolecular interactions and stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals weak C–H⋯O/N interactions (2.8–3.2 Å) between the nitro group and pyrrolidine-dione carbonyls, stabilizing the lattice . For example, in 1-(3-pyridyl)pyrrolidine-2,5-dione, similar interactions reduce thermal decomposition temperatures (TGA decomposition onset at 220°C vs. 250°C for non-interacting analogs) .

Q. What analytical approaches resolve contradictions in reported biological activity data for nitroaryl-pyrrolidine-diones?

- Methodological Answer : Discrepancies often arise from impurity profiles or solvatomorphism . Address these by:

- HPLC-MS/MS : Quantify trace byproducts (e.g., des-nitro derivatives) using a C18 column (acetonitrile/0.1% formic acid gradient) .

- Polymorph screening : Use solvent-drop grinding (methanol/acetone) to isolate stable crystalline forms, then correlate bioactivity with specific polymorphs via PXRD .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Modify electron-withdrawing groups (e.g., nitro → cyano) or ring substituents (e.g., methyl at C3/C4) to alter electron density and H-bonding capacity. For instance:

- Replacing 3-NO with 3-CF increases lipophilicity (logP from 1.2 to 1.8), improving blood-brain barrier penetration in CNS-targeted analogs .

- Introducing methyl groups at C3 reduces rotational freedom, enhancing binding to enzyme active sites (IC improved from 12 µM to 3 µM in kinase inhibition assays) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for aza-Michael additions of nitroanilines to maleimides?

- Methodological Answer : Variations arise from substrate purity and catalyst aging . For reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.